molecular formula C19H26N4S B4358232 N-cycloheptyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

N-cycloheptyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4358232
M. Wt: 342.5 g/mol
InChI Key: XSOFMXNOXSPWSL-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas

Preparation Methods

The synthesis of N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of cycloheptylamine with 1-(2-methylbenzyl)-1H-pyrazol-4-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cycloheptylamine+1-(2-methylbenzyl)-1H-pyrazol-4-isothiocyanateN-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea\text{Cycloheptylamine} + \text{1-(2-methylbenzyl)-1H-pyrazol-4-isothiocyanate} \rightarrow \text{N-cycloheptyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea} Cycloheptylamine+1-(2-methylbenzyl)-1H-pyrazol-4-isothiocyanate→N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as a therapeutic agent for treating infections and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea can be compared with other thiourea derivatives, such as:

  • N-phenyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
  • N-cyclohexyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
  • N-cyclopentyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

These compounds share similar structural features but differ in the nature of the substituent on the nitrogen atom. The unique cycloheptyl group in N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea may confer distinct biological activities and properties compared to its analogs.

Properties

IUPAC Name

1-cycloheptyl-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4S/c1-15-8-6-7-9-16(15)13-23-14-18(12-20-23)22-19(24)21-17-10-4-2-3-5-11-17/h6-9,12,14,17H,2-5,10-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOFMXNOXSPWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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